Cimoxatone
Description
Cimoxatone (MD 780515) is a reversible, selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Structurally, it belongs to the 3-alkyloxazolidin-2-one class, with the chemical formula C₁₉H₁₈N₂O₄ and substitutions at R₁ (NHCH₃) and R₂ (3-Cl-C₆H₄CH₂) (). It is orally active and exhibits dose-dependent pharmacokinetics, with an absorption half-life of ~0.5 hours and an elimination half-life of ~12 hours in humans. Its primary metabolite, MD 770222, retains MAO-A inhibitory activity but with reduced potency and a longer plasma elimination half-life (~36 hours) .
This compound’s clinical efficacy as an antidepressant was demonstrated in a 28-day trial (0.32–0.78 mg/kg/day), showing significant reduction in depressive symptoms without altering plasma prolactin levels . Its reversible inhibition mechanism avoids the "cheese effect" (hypertensive crisis from dietary tyramine), a critical advantage over older, irreversible MAO inhibitors.
Structure
2D Structure
Properties
IUPAC Name |
3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJINIUPYKZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868273 | |
| Record name | alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73815-11-9 | |
| Record name | Cimoxatone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimoxatone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073815119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cimoxatone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CIMOXATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FT1QJ7VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of Amino Alcohols with Ethyl Carbonate
Amino alcohols serve as precursors for oxazolidinones. In this compound’s case, 1-chloro-2-hydroxy-3-methoxypropane reacts with p-benzyloxyaniline in ethanol to yield an intermediate amino alcohol. Cyclization with ethyl carbonate in toluene, catalyzed by sodium methoxide, forms the oxazolidinone ring. Subsequent debenzylation via hydrogenolysis produces a phenolic intermediate.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethanol, reflux | 75–80% |
| Cyclization | Ethyl carbonate, NaOMe, toluene | 65–70% |
| Debenzylation | H₂/Pd-C, ethanol | >90% |
Alternative Route via Glycidol Intermediate
A shorter pathway involves glycidol (2,3-epoxy-1-propanol) and m-cyanobenzyloxyaniline. Glycidol undergoes nucleophilic ring-opening with the aniline derivative in ethanol under reflux, forming a hydroxymethyl intermediate. Cyclization with ethyl carbonate yields 5-hydroxymethyl-2-oxazolidinone, which is methylated using methyl iodide under phase-transfer catalysis.
Advantages :
Functionalization of the Oxazolidinone Core
Alkylation with m-Cyanobenzyl Bromide
The phenolic oxazolidinone intermediate undergoes O-alkylation with m-cyanobenzyl bromide. This step introduces the benzonitrile moiety critical for MAO-A binding.
Optimization Insights
- Solvent : Dimethylformamide (DMF) enhances nucleophilicity of the phenoxide ion.
- Base : Potassium carbonate minimizes hydrolysis of the cyanobenzyl group.
- Yield : 85–90% under optimized conditions.
Alternative Synthetic Pathways
Direct Condensation of m-Cyanobenzyloxyaniline
This route bypasses multiple intermediates. p-Nitrophenol is alkylated with m-cyanobenzyl bromide in the presence of potassium iodide, followed by nitro-group reduction using iron and ammonium chloride. The resulting m-cyanobenzyloxyaniline reacts with 1-chloro-2-hydroxy-3-methoxypropane, and cyclization with ethyl carbonate directly yields this compound.
Comparison of Routes
| Parameter | Route 1 (Glycidol) | Route 2 (Direct Condensation) |
|---|---|---|
| Steps | 4 | 3 |
| Overall Yield | 78% | 72% |
| Purification Complexity | Moderate | High (due to nitro reduction byproducts) |
Stereochemical Considerations
This compound’s MAO-A selectivity depends on its stereochemistry. Asymmetric synthesis methods, such as Lewis acid-catalyzed cyanosilylation of α-dibenzylamino aldehydes, have been explored to access enantiopure intermediates. Zinc iodide outperforms magnesium chloride in stereoselectivity (90% ee vs. 75% ee).
Example Reaction
$$
\text{α-Dibenzylamino aldehyde} + \text{Me}3\text{SiCN} \xrightarrow{\text{ZnI}2} \text{Cyanohydrin intermediate} \xrightarrow{\text{Cyclization}} \text{Oxazolidinone}
$$
Industrial-Scale Challenges
Chemical Reactions Analysis
Cimoxatone undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Characteristics
Cimoxatone exhibits a unique mechanism of action compared to traditional monoamine oxidase inhibitors (MAOIs). It selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects, making it a candidate for treating mood disorders.
Key Pharmacokinetic Data
- Dosage : Effective doses range from 0.32 to 0.78 mg/kg/day over a treatment period of 28 days .
- Plasma Concentration : Peak plasma concentrations are reached within 3 to 4 days of therapy initiation .
- Elimination : The plasma elimination of this compound and its active metabolite is nearly complete within four days after the last dose .
Clinical Applications and Case Studies
This compound has been evaluated in several clinical studies focusing on its efficacy in treating depression and other mood disorders.
Antidepressant Efficacy
A pivotal study involving ten patients diagnosed with depression demonstrated that this compound effectively alleviated depressive symptoms while being well-tolerated at the administered doses . The study highlighted the drug's ability to enhance mood without significant side effects, contrasting with traditional MAOIs that often induce dietary restrictions due to hypertensive crises.
Interaction with Tyramine
Research has shown that this compound alters the metabolism of tyramine, a naturally occurring compound in certain foods that can provoke hypertensive reactions when consumed in large amounts by patients on MAOIs. In a controlled study, patients exhibited increased sensitivity to tyramine when pre-treated with this compound, indicating a need for dietary caution but also suggesting its potential for safer use compared to irreversible MAOIs .
Potential Therapeutic Implications
This compound's reversible inhibition of MAO-A opens avenues for exploring its use beyond depression:
- Anxiety Disorders : Given its serotonergic effects, there is potential for this compound in treating anxiety disorders, although more research is needed .
- Parkinson's Disease : The modulation of dopamine levels through MAO-A inhibition may offer therapeutic benefits in Parkinson's disease management .
Comparative Analysis with Other MAO Inhibitors
| Feature | This compound | Traditional MAOIs (e.g., Phenelzine) |
|---|---|---|
| Type | Reversible MAO-A Inhibitor | Irreversible Non-selective MAOIs |
| Dietary Restrictions | Limited | Strict dietary restrictions required |
| Side Effects | Generally well-tolerated | Common side effects include hypertensive crises |
| Onset of Action | Moderate | Variable |
| Clinical Applications | Depression, anxiety | Depression, anxiety, panic disorders |
Mechanism of Action
Cimoxatone exerts its effects by selectively and reversibly inhibiting monoamine oxidase A. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects . The molecular targets of this compound include the active site of monoamine oxidase A, where it binds and prevents the enzyme from catalyzing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cimoxatone is part of a broader class of oxazolidin-2-one derivatives with MAO inhibitory activity. Key structural and functional comparisons with Toloxatone, Almoxatone (MD 780236), and Befloxatone are outlined below:
Table 1: Comparative Analysis of this compound and Analogous MAO Inhibitors
Structural and Functional Insights
Selectivity and Potency: this compound’s 3-chlorophenyl group enhances MAO-A selectivity (Ki = 0.8 nM) over MAO-B (Ki = 500 nM) (). In contrast, Almoxatone’s 3-cyano substitution shifts selectivity toward MAO-B, making it suitable for Parkinson’s disease (). Befloxatone, with a trifluorohydroxybutoxy group, exhibits higher MAO-A potency (IC₅₀ = 5 nM) but remains investigational .
Pharmacokinetics: this compound’s 12-hour half-life allows once-daily dosing, whereas Toloxatone’s shorter half-life (2–3 hours) necessitates multiple doses .
Metabolism :
- This compound is metabolized to MD 770222 , which contributes to prolonged MAO-A inhibition (~36-hour half-life) . Toloxatone lacks active metabolites, resulting in shorter therapeutic duration.
Clinical Utility :
- This compound and Befloxatone target depression via MAO-A inhibition, while Almoxatone’s MAO-B selectivity aligns with Parkinson’s disease therapy to enhance dopamine levels .
Key Research Findings
- Bioavailability : this compound’s tablet formulation shows superior systemic availability (AUC = 1,200 ng·h/mL) compared to aqueous suspensions due to reduced particle agglomeration .
- Neurotransmitter Modulation: Oral this compound (20 mg/kg in rats) enhances serotonin’s anorectic effects and increases brain norepinephrine/dopamine levels, supporting its antidepressant profile .
- Reversibility : Unlike irreversible MAO inhibitors (e.g., phenelzine), this compound’s inhibition is fully reversible , allowing safer co-administration with tyramine-containing foods .
Biological Activity
Cimoxatone, a reversible inhibitor of monoamine oxidase type A (MAO-A), has garnered significant attention in pharmacological research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound selectively inhibits MAO-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is crucial for its antidepressant effects and impacts various physiological processes.
Key Features:
- Reversible Inhibition : Unlike irreversible MAO inhibitors, this compound binds reversibly to MAO-A, allowing for more controlled modulation of neurotransmitter levels.
- Selectivity : It is selectively active against MAO-A, minimizing side effects associated with broader inhibition of monoamine oxidases.
Pharmacological Profile
This compound exhibits a range of biological activities that extend beyond its antidepressant effects. Below is a summary of its pharmacological profile:
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound. Here are some notable findings:
-
Tyramine Sensitivity Study :
- A study assessed the pressor activity of oral tyramine after administration of this compound. Results indicated that the pressor effect was significantly enhanced post-treatment, suggesting increased sensitivity to tyramine due to decreased presystemic clearance and heightened sensitivity to circulating tyramine .
- Animal Model Research :
- Clinical Trials :
Q & A
Q. How can researchers enhance reproducibility when studying this compound’s enzyme kinetics?
- Methodological Answer : Publish raw datasets (e.g., absorbance/time curves) in supplementary materials. Use open-source tools like GraphPad Prism for curve fitting. Replicate key findings in independent labs with blinded analysts. Document assay conditions in detail (e.g., buffer composition, enzyme lot numbers) .
Q. What steps mitigate bias in studies comparing this compound to other MAO inhibitors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
